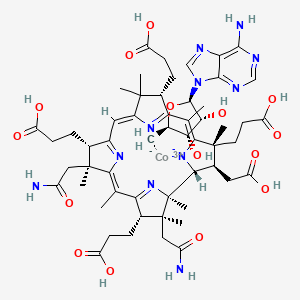

Adenosylcob(III)yrinic acid a,c-diamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adenosylcob(III)yrinic acid a,c-diamide is a cobalt corrinoid that is cob(III)yrinic acid a,c-diamide having a 5'-adenosyl group attached to the central cobalt atom. It has a role as a mouse metabolite. It derives from a cob(III)yrinic acid a,c diamide. It is a conjugate acid of an adenosylcob(III)yrinate a,c-diamide(4-).

Aplicaciones Científicas De Investigación

Biochemical Role in Cobalamin Biosynthesis

Adenosylcob(III)yrinic acid a,c-diamide serves as an intermediate in the biosynthetic pathway leading to the production of adenosylcobalamin, a biologically active form of vitamin B12. The transformation of uroporphyrinogen III into adenosylcobalamin involves multiple steps, including methylation and cobalt insertion, where this compound plays a crucial role.

- Biosynthetic Pathway : The pathway starts with uroporphyrinogen III and progresses through several intermediates such as precorrin-2 and precorrin-6A, ultimately forming adenosylcobalamin. This compound is formed through the action of specific enzymes that facilitate these transformations, highlighting its importance in the synthesis of essential coenzymes .

Enzymatic Functions and Mechanisms

Research has demonstrated that this compound is involved in various enzymatic reactions. It acts as a substrate for enzymes such as adenosyltransferases, which are crucial for transferring the adenosyl group to cobalt ions within the corrin ring structure.

- Enzyme Activity : The enzyme CobA (corrinoid adenosyltransferase) utilizes this compound to catalyze the formation of adenosylcobalamin. This enzyme's activity is influenced by metal ions such as cobalt and nickel, which are essential for maintaining proper catalytic function .

Therapeutic Applications

This compound has potential therapeutic applications due to its role in vitamin B12 metabolism. Vitamin B12 is essential for DNA synthesis and cellular metabolism, particularly in hematopoiesis and neurological function.

- Nutritional Supplementation : Given its involvement in vitamin B12 synthesis, compounds related to this compound are being explored for their potential use in treating deficiencies associated with pernicious anemia and other metabolic disorders .

Case Studies and Research Findings

Several studies have investigated the biochemical properties and applications of this compound:

Propiedades

Fórmula molecular |

C55H73CoN11O15+ |

|---|---|

Peso molecular |

1187.2 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+) |

InChI |

InChI=1S/C45H62N6O12.C10H12N5O3.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;4-,6-,7-,10-;/m11./s1 |

Clave InChI |

OQTDHDDYVKUSEW-NQYRMHKHSA-M |

SMILES isomérico |

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[CH2-][C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

SMILES canónico |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.